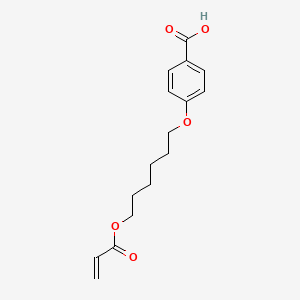

4-((6-(Acryloyloxy)hexyl)oxy)benzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(6-prop-2-enoyloxyhexoxy)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20O5/c1-2-15(17)21-12-6-4-3-5-11-20-14-9-7-13(8-10-14)16(18)19/h2,7-10H,1,3-6,11-12H2,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLPSQLAEXYKMGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)OCCCCCCOC1=CC=C(C=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

122408-80-4 | |

| Record name | Benzoic acid, 4-[[6-[(1-oxo-2-propen-1-yl)oxy]hexyl]oxy]-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=122408-80-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID30395395 | |

| Record name | 4-((6-(Acryloyloxy)hexyl)oxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30395395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83883-26-5 | |

| Record name | 4-[[6-[(1-Oxo-2-propen-1-yl)oxy]hexyl]oxy]benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83883-26-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-((6-(Acryloyloxy)hexyl)oxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30395395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-((6-(Acryloyloxy)hexyl)oxy)benzoic acid synthesis protocol

An In-depth Technical Guide to the Synthesis of 4-((6-(Acryloyloxy)hexyl)oxy)benzoic Acid

This technical guide provides detailed protocols for the synthesis of this compound, a key intermediate in the development of advanced materials. The information is intended for researchers, scientists, and professionals in drug development and materials science. This document outlines two distinct synthetic routes, including detailed experimental procedures, quantitative data, and visual workflows.

Introduction

This compound is a valuable bifunctional molecule characterized by a polymerizable acrylate group and a carboxylic acid moiety, connected by a flexible hexyl oxy spacer to a central benzoic acid core. This unique structure makes it an important monomer in the synthesis of liquid crystal polymers, elastomers, and other functional materials.[1] This guide details two established methods for its synthesis.

Synthesis Protocols

Two primary methods for the synthesis of this compound are presented below. The first is a direct esterification of a precursor acid, while the second involves the oxidation of a precursor aldehyde.

Method 1: Esterification of 4-(6-hydroxyhexyloxy)benzoic acid

This protocol details the synthesis of the target compound via the esterification of 4-(6-hydroxyhexyloxy)benzoic acid with acrylic acid.[2]

Experimental Protocol:

-

Reaction Setup: In a flask equipped with a Dean-Stark trap, combine 14.0 g (58.8 mmol) of 4-(6-hydroxyhexyloxy)benzoic acid, 36.0 g (500 mmol) of acrylic acid, 2.00 g (11.7 mmol) of p-toluenesulfonic acid (acid catalyst), and 1.20 g (11.8 mmol) of hydroquinone (polymerization inhibitor) in benzene.[2]

-

Reaction: The mixture is refluxed for approximately 12 hours, or until the stoichiometric amount of water is collected in the Dean-Stark trap.[2]

-

Work-up:

-

Following the reaction, the benzene solvent is removed under reduced pressure.[2]

-

The resulting residue is dissolved in 300 mL of ethyl acetate.[2]

-

The organic solution is washed repeatedly with distilled water until the aqueous layer is neutral, confirming the removal of excess acrylic acid.[2]

-

The ethyl acetate layer is then dried over anhydrous magnesium sulfate.[2]

-

-

Purification:

Quantitative Data Summary for Method 1

| Reactant/Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles (mmol) | Role |

| 4-(6-hydroxyhexyloxy)benzoic acid | 238.28 | 14.0 | 58.8 | Starting Material |

| Acrylic acid | 72.06 | 36.0 | 500 | Reagent |

| p-Toluenesulfonic acid | 172.20 | 2.00 | 11.7 | Catalyst |

| Hydroquinone | 110.11 | 1.20 | 11.8 | Inhibitor |

| Benzene | - | - | - | Solvent |

| Ethyl acetate | - | 300 mL | - | Extraction Solvent |

| Isopropyl alcohol | - | - | - | Recrystallization Solvent |

Synthesis Workflow for Method 1

Caption: Workflow for the synthesis of this compound via esterification.

Method 2: Oxidation of 4-(6'-acryloyloxyhexyloxy)benzaldehyde

This alternative protocol describes the synthesis of the target compound through the oxidation of 4-(6'-acryloyloxyhexyloxy)benzaldehyde.[3]

Experimental Protocol:

-

Reaction Setup: In a 2-liter three-necked round-bottomed flask equipped with a mechanical stirrer and a dropping funnel, charge 22 grams (0.1 mole) of 4-(6'-acryloyloxyhexyloxy)benzaldehyde, 500 mL of tertiary-butyl alcohol, and 232 grams (3 moles) of 2-methyl-2-butene.[3]

-

Reaction:

-

Stir the reaction mixture at room temperature.[3]

-

Over a period of two hours, add a solution of 65 grams (0.7 mole) of sodium chlorite and 75 grams (0.5 mole) of sodium phosphate, monobasic monohydrate in 300 mL of water.[3]

-

Continue stirring the reaction mixture for 12 hours at ambient temperature.[3]

-

-

Work-up:

-

Purification:

Quantitative Data Summary for Method 2

| Reactant/Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles (mol) | Role |

| 4-(6'-acryloyloxyhexyloxy)benzaldehyde | 290.34 | 22 | 0.1 | Starting Material |

| tertiary-Butyl alcohol | 74.12 | - | - | Solvent |

| 2-Methyl-2-butene | 70.13 | 232 | 3 | Reagent |

| Sodium chlorite | 90.44 | 65 | 0.7 | Oxidizing Agent |

| Sodium phosphate, monobasic monohydrate | 137.99 | 75 | 0.5 | Buffer |

| Water | 18.02 | 300 mL | - | Solvent |

| Diethyl ether | 74.12 | 500 mL | - | Extraction Solvent |

| 4N HCl | - | - | - | Acidification |

| Ethanol | 46.07 | - | - | Recrystallization Solvent |

| Product | 292.33 | 15 | - | Yield: 65% |

Synthesis Workflow for Method 2

Caption: Workflow for the synthesis of this compound via oxidation.

Conclusion

This guide has detailed two effective methods for the synthesis of this compound. The choice of method may depend on the availability of starting materials and desired scale of production. Both protocols provide a clear pathway to obtaining this versatile monomer for applications in materials science and beyond. Researchers should adhere to standard laboratory safety practices when performing these procedures.

References

Characterization of 4-((6-(Acryloyloxy)hexyl)oxy)benzoic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of 4-((6-(Acryloyloxy)hexyl)oxy)benzoic acid (AHOBA). AHOBA is a key monomer in the synthesis of advanced polymers, particularly side-chain liquid crystal polymers and elastomers. This document details its chemical and physical properties, spectroscopic data, and established experimental protocols. While its primary application lies in materials science, its role as an organic intermediate is also noted.

Chemical and Physical Properties

This compound is a white to off-white crystalline solid at room temperature.[1] Its core structure consists of a benzoic acid moiety linked to an acrylate group via a hexyl oxy spacer. This bifunctional nature, containing both a polymerizable acrylate group and a mesogenic benzoic acid unit, is central to its application in liquid crystal polymers.[2]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₆H₂₀O₅ | [3] |

| Molecular Weight | 292.33 g/mol | [1] |

| CAS Number | 83883-26-5 | [3] |

| Appearance | White to off-white solid/powder/crystals | [1] |

| Melting Point | 92-93 °C (recrystallized from ethanol) | [1] |

| 122-124 °C | [4] | |

| Boiling Point | 446.9 ± 25.0 °C (Predicted) | [1] |

| 400-402 °C | [4] | |

| Density | 1.139 ± 0.06 g/cm³ (Predicted) | [1] |

| pKa | 4.48 ± 0.10 (Predicted) | [1] |

| Storage Temperature | 2-8°C | [1] |

Note: Discrepancies in reported melting and boiling points may arise from different analytical methods and purity levels.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹H NMR Chemical Shifts

| Protons | Chemical Shift (δ, ppm) | Multiplicity |

| Acrylic CH= | ~6.4 | dd |

| Acrylic =CH₂ | ~6.1 | dd |

| Acrylic =CH₂ | ~5.8 | dd |

| -O-CH₂- (acrylate side) | ~4.2 | t |

| -O-CH₂- (benzoate side) | ~4.0 | t |

| Aromatic CH | ~8.0 | d |

| Aromatic CH | ~7.0 | d |

| -CH₂- (hexyl chain) | ~1.8 | m |

| -CH₂- (hexyl chain) | ~1.7 | m |

| -CH₂- (hexyl chain) | ~1.5 | m |

| -CH₂- (hexyl chain) | ~1.4 | m |

| Carboxylic Acid -OH | >10 | br s |

Table 3: Predicted ¹³C NMR Chemical Shifts

| Carbon | Chemical Shift (δ, ppm) |

| C=O (Carboxylic Acid) | ~172 |

| C=O (Acrylate) | ~166 |

| Aromatic C-O | ~163 |

| Aromatic C-COOH | ~122 |

| Aromatic CH | ~132, ~114 |

| Acrylic =CH₂ | ~131 |

| Acrylic CH= | ~128 |

| -O-CH₂- | ~68, ~64 |

| -CH₂- (hexyl chain) | ~29, ~28, ~26, ~25 |

Fourier-Transform Infrared (FT-IR) Spectroscopy

Table 4: Characteristic FT-IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Intensity/Description |

| O-H (Carboxylic Acid) | 3300-2500 | Strong, Broad |

| C-H (Aromatic) | 3100-3000 | Medium |

| C-H (Aliphatic) | 2950-2850 | Medium |

| C=O (Carboxylic Acid) | 1710-1680 | Strong |

| C=O (Acrylate) | ~1725 | Strong |

| C=C (Aromatic) | 1600-1585, 1500-1400 | Medium |

| C=C (Acrylate) | 1680-1640 | Medium |

| C-O (Ether & Ester) | 1320-1000 | Strong |

| =C-H bend (Acrylate) | ~985, ~810 | Strong |

Mass Spectrometry (MS)

The predicted electron ionization (EI) mass spectrum of this compound would be expected to show a molecular ion peak [M]⁺ at m/z 292. The fragmentation pattern would likely involve characteristic losses of the acrylate moiety, the hexyl chain, and the carboxylic acid group.

Table 5: Predicted Mass Spectrometry Fragmentation

| m/z | Proposed Fragment |

| 292 | [M]⁺ |

| 275 | [M - OH]⁺ |

| 247 | [M - COOH]⁺ |

| 138 | [HOOC-C₆H₄-O-CH₂]⁺ |

| 121 | [HOOC-C₆H₄-OH]⁺ |

| 99 | [CH₂=CH-COO-(CH₂)₆]⁺ |

| 55 | [CH₂=CH-CO]⁺ |

Experimental Protocols

Two primary synthetic routes for this compound are documented.

Synthesis via Esterification

This method involves the direct esterification of 4-(6-hydroxyhexyloxy)benzoic acid with acrylic acid.

Materials:

-

4-(6-hydroxyhexyloxy)benzoic acid

-

Acrylic acid

-

p-Toluenesulfonic acid (catalyst)

-

Hydroquinone (polymerization inhibitor)

-

Benzene (solvent)

-

Ethyl acetate

-

Magnesium sulfate

-

Isopropyl alcohol

Procedure:

-

A mixture of 4-(6-hydroxyhexyloxy)benzoic acid (58.8 mmol), acrylic acid (500 mmol), p-toluenesulfonic acid (11.7 mmol), and hydroquinone (11.8 mmol) is dissolved in benzene.

-

The solution is refluxed using a Dean-Stark apparatus for approximately 12 hours to remove the water formed during the reaction.

-

After completion, the benzene is removed under reduced pressure.

-

The residue is dissolved in ethyl acetate and washed repeatedly with distilled water until the aqueous layer is neutral (to remove excess acrylic acid).

-

The organic layer is dried over magnesium sulfate, filtered, and the solvent is evaporated.

-

The crude product is recrystallized from isopropyl alcohol to yield pure this compound as a white powder.

Synthesis via Oxidation

This alternative two-step process involves the oxidation of an aldehyde precursor.[5]

Materials:

-

4-(6'-acryloyloxyhexyloxy)benzaldehyde

-

tert-Butyl alcohol

-

2-Methyl-2-butene

-

Sodium chlorite

-

Sodium phosphate monobasic monohydrate

-

Diethyl ether

-

4N HCl

-

Ethanol

Procedure:

-

In a three-necked round-bottomed flask, 4-(6'-acryloyloxyhexyloxy)benzaldehyde (0.1 mole), tert-butyl alcohol (500 mL), and 2-methyl-2-butene (3 moles) are combined and stirred at room temperature.[5]

-

A solution of sodium chlorite (0.7 mole) and sodium phosphate monobasic monohydrate (0.5 mole) in water (300 mL) is added dropwise over two hours.[5]

-

The reaction mixture is stirred for 12 hours at ambient temperature.[5]

-

The organic solvents are removed by rotary evaporation.[5]

-

The residue is dissolved in diethyl ether, and the solution is acidified to a pH of approximately 2 with 4N HCl.[5]

-

The organic layer is separated and processed.[5]

-

The crude product is recrystallized from ethanol to yield pure this compound.[5]

Applications and Workflows

The primary application of this compound is as a monomer in the synthesis of liquid crystal polymers.[2] No significant applications in biological signaling pathways or drug development have been identified in the current literature. The following workflow illustrates its synthesis and subsequent polymerization.

Caption: Synthesis and polymerization workflow of AHOBA.

Conclusion

This compound is a well-characterized organic compound with significant utility in materials science, particularly as a monomer for liquid crystal polymers. Its synthesis is achievable through straightforward organic reactions, and its identity can be confirmed using standard spectroscopic techniques. While its direct application in drug development or biological signaling is not currently established, its role as a versatile chemical intermediate should not be overlooked. This guide provides a foundational resource for researchers and scientists working with or considering the use of this compound in their respective fields.

References

In-Depth Technical Guide to 4-((6-(Acryloyloxy)hexyl)oxy)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of 4-((6-(Acryloyloxy)hexyl)oxy)benzoic acid, a key monomer in the development of advanced liquid crystal polymers and other functional materials.

Core Chemical Properties

This compound, with the CAS number 83883-26-5, is a molecule designed with a specific architecture to serve as a building block for functional polymers.[1] It possesses a rigid benzoic acid core, a flexible hexyl spacer, and a reactive acrylate group, a combination that imparts its utility in forming structured materials.[2]

Physical and Chemical Data

The physical and chemical properties of this compound are summarized in the table below. It is important to note that there are some discrepancies in the reported melting points in commercial literature, with values ranging from 92-93 °C to 122-124 °C.[2][3] This variation may be attributable to the purity of the substance or the analytical method employed. For research purposes, it is crucial to determine the melting point of a specific batch being used.

| Property | Value | Reference |

| CAS Number | 83883-26-5 | [1] |

| Molecular Formula | C₁₆H₂₀O₅ | [1] |

| Molecular Weight | 292.33 g/mol | [1] |

| Appearance | White to off-white solid/powder | [2] |

| Melting Point | 92-93 °C (in ethanol) | [2] |

| 122-124 °C | [3] | |

| Boiling Point (Predicted) | 446.9 ± 25.0 °C | [2] |

| Density (Predicted) | 1.139 ± 0.06 g/cm³ | [2] |

| pKa (Predicted) | 4.48 ± 0.10 | [2] |

| Purity | Typically >98% | |

| Storage Temperature | 2-8°C | [2] |

Spectroscopic Characterization

Detailed spectroscopic analysis is essential for confirming the identity and purity of this compound. While specific spectra for this compound are not widely published in publicly available literature, the expected spectral features can be inferred from the analysis of its constituent functional groups.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzoic acid ring, the vinyl protons of the acrylate group, and the methylene protons of the hexyl spacer. Similarly, the ¹³C NMR spectrum will display distinct peaks for the carbonyl carbons of the carboxylic acid and the ester, the aromatic carbons, the vinyl carbons, and the aliphatic carbons of the hexyl chain.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum provides valuable information about the functional groups present in the molecule. Key absorption bands are expected for the O-H stretching of the carboxylic acid, the C=O stretching of both the carboxylic acid and the acrylate ester, C-O stretching, and C=C stretching of the acrylate and aromatic ring.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves a multi-step process. The following is a representative experimental protocol:

Materials:

-

4-(6-hydroxyhexyloxy)benzoic acid

-

Acrylic acid

-

p-toluenesulfonic acid (catalyst)

-

Hydroquinone (polymerization inhibitor)

-

Benzene (solvent)

-

Ethyl acetate

-

Magnesium sulfate

-

Isopropyl alcohol

Procedure:

-

A mixture of 4-(6-hydroxyhexyloxy)benzoic acid, acrylic acid, p-toluenesulfonic acid, and hydroquinone is dissolved in benzene.

-

The solution is refluxed for approximately 12 hours using a Dean-Stark apparatus to remove the water produced during the reaction.

-

After the reaction is complete, the benzene is removed under reduced pressure.

-

The remaining residue is dissolved in ethyl acetate and washed with distilled water until the aqueous layer is neutral, ensuring the removal of excess acrylic acid.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated.

-

The crude product is recrystallized from isopropyl alcohol to yield this compound as a white solid.

Characterization Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Prepare a solution of the synthesized compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Record ¹H and ¹³C NMR spectra using a high-resolution NMR spectrometer.

-

Process the spectra to identify the chemical shifts, multiplicities, and integration of the signals to confirm the molecular structure.

Fourier-Transform Infrared (FT-IR) Spectroscopy:

-

Prepare a sample of the compound, typically as a KBr pellet or a thin film.

-

Record the FT-IR spectrum over the range of 4000-400 cm⁻¹.

-

Analyze the spectrum to identify the characteristic absorption bands of the functional groups.

Melting Point Determination:

-

Use a calibrated melting point apparatus.

-

Place a small amount of the dried, crystalline sample in a capillary tube.

-

Heat the sample slowly and record the temperature range over which the substance melts.

Visualizing Structure and Synthesis

Synthesis Workflow

The synthesis of this compound can be visualized as a two-step process, starting from the etherification of 4-hydroxybenzoic acid followed by esterification.

Caption: A simplified workflow for the two-step synthesis of this compound.

Structure-Property-Application Relationship

The molecular structure of this compound is intrinsically linked to its function as a liquid crystal monomer. This relationship is crucial for designing materials with specific optical and mechanical properties.

Caption: Relationship between the molecular structure of this compound and its application.

References

spectral data for 4-((6-(Acryloyloxy)hexyl)oxy)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data, synthesis, and applications of 4-((6-(Acryloyloxy)hexyl)oxy)benzoic acid (CAS No. 83883-26-5). This bifunctional molecule is a key component in the development of advanced materials, particularly in the field of liquid crystals and specialty polymers.

Spectral Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data (Predicted)

| Chemical Shift (δ) (ppm) | Multiplicity | Number of Protons | Assignment |

| ~11-13 | Singlet (broad) | 1H | -COOH |

| ~8.0-8.2 | Doublet | 2H | Aromatic C-H (ortho to -COOH) |

| ~6.9-7.1 | Doublet | 2H | Aromatic C-H (ortho to -O-) |

| ~6.4 | Doublet of doublets | 1H | Acrylate CH =CH₂ |

| ~6.1 | Doublet of doublets | 1H | Acrylate CH=CH ₂ (trans) |

| ~5.8 | Doublet of doublets | 1H | Acrylate CH=CH ₂ (cis) |

| ~4.2 | Triplet | 2H | -O-CH ₂- (Acrylate ester) |

| ~4.0 | Triplet | 2H | -O-CH ₂- (Aromatic ether) |

| ~1.8 | Multiplet | 2H | -O-CH₂-CH ₂- |

| ~1.7 | Multiplet | 2H | -O-CH₂-CH ₂- |

| ~1.4-1.6 | Multiplet | 4H | -CH₂-CH ₂-CH ₂-CH₂- |

¹³C NMR (Carbon NMR) Data (Predicted)

| Chemical Shift (δ) (ppm) | Assignment |

| ~172-174 | C =O (Carboxylic acid) |

| ~166 | C =O (Acrylate ester) |

| ~162 | Aromatic C -O |

| ~132 | Aromatic C -H (ortho to -COOH) |

| ~131 | Acrylate -C H= |

| ~128 | Acrylate =C H₂ |

| ~123 | Aromatic C -COOH |

| ~114 | Aromatic C -H (ortho to -O-) |

| ~68 | -O-C H₂- (Aromatic ether) |

| ~64 | -O-C H₂- (Acrylate ester) |

| ~29 | -CH₂-C H₂-CH₂-CH₂- |

| ~28 | -O-CH₂-C H₂- |

| ~26 | -O-CH₂-C H₂- |

| ~25 | -CH₂-C H₂-CH₂-O- |

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibration Mode |

| ~2500-3300 | Broad | Carboxylic Acid O-H | Stretching |

| ~3030-3080 | Medium | Aromatic C-H | Stretching |

| ~2850-2960 | Medium-Strong | Aliphatic C-H | Stretching |

| ~1720 | Strong | Acrylate C=O | Stretching |

| ~1680-1700 | Strong | Carboxylic Acid C=O | Stretching |

| ~1635 | Medium | Alkene C=C | Stretching |

| ~1600, ~1500 | Medium | Aromatic C=C | Stretching |

| ~1210-1320 | Strong | Carboxylic Acid C-O | Stretching |

| ~1170 | Strong | Ester C-O | Stretching |

Experimental Protocols: Synthesis

Two primary methods for the synthesis of this compound have been reported.

Method 1: Fischer Esterification

This method involves the direct esterification of 4-(6-hydroxyhexyloxy)benzoic acid with acrylic acid.[1]

Materials:

-

4-(6-hydroxyhexyloxy)benzoic acid

-

Acrylic acid

-

p-Toluenesulfonic acid (catalyst)

-

Hydroquinone (polymerization inhibitor)

-

Benzene (solvent)

-

Ethyl acetate

-

Magnesium sulfate

-

Isopropyl alcohol

Procedure:

-

A mixture of 4-(6-hydroxyhexyloxy)benzoic acid (14.0 g, 58.8 mmol), acrylic acid (36.0 g, 500 mmol), p-toluenesulfonic acid (2.00 g, 11.7 mmol), and hydroquinone (1.20 g, 11.8 mmol) is dissolved in benzene.

-

The solution is refluxed for approximately 12 hours using a Dean-Stark apparatus to remove the water formed during the reaction.

-

After the reaction is complete, the benzene is removed under reduced pressure.

-

The remaining residue is dissolved in 300 mL of ethyl acetate.

-

The ethyl acetate solution is washed repeatedly with distilled water until the aqueous layer is no longer acidic (to remove excess acrylic acid).

-

The organic layer is dried over anhydrous magnesium sulfate.

-

The ethyl acetate is removed by distillation under reduced pressure.

-

The crude product is recrystallized from isopropyl alcohol to yield this compound as a white solid.[1]

Method 2: Oxidation of Aldehyde

This alternative synthesis starts from 4-(6'-acryloyloxyhexyloxy)benzaldehyde.

Materials:

-

4-(6'-acryloyloxyhexyloxy)benzaldehyde

-

tertiary-Butyl alcohol

-

2-Methyl-2-butene

-

Sodium chlorite

-

Sodium phosphate, monobasic monohydrate

-

Diethyl ether

-

4N Hydrochloric acid

-

Ethanol

Procedure:

-

In a 2-liter three-necked round-bottomed flask, 4-(6'-acryloyloxyhexyloxy)benzaldehyde (22 grams, 0.1 mole), tertiary-butyl alcohol (500 mL), and 2-methyl-2-butene (232 grams, 3 moles) are combined and stirred at room temperature.

-

A solution of sodium chlorite (65 grams, 0.7 mole) and sodium phosphate, monobasic monohydrate (75 grams, 0.5 mole) in 300 mL of water is added to the reaction mixture over a period of two hours.

-

The mixture is stirred for 12 hours at ambient temperature.

-

The organic solvents are removed using a rotary evaporator.

-

The residue is dissolved in 500 mL of diethyl ether.

-

The mixture is acidified to a pH of approximately 2 by adding 4N HCl.

-

The organic layer is separated and processed.

-

The resulting residue is recrystallized from ethanol to yield the final product.

Visualizations

Synthesis Workflow: Fischer Esterification

Caption: Workflow for the synthesis of this compound via Fischer Esterification.

Role in Advanced Materials

This molecule is a quintessential building block for side-chain liquid crystal polymers. Its structure is designed to impart specific properties to the resulting polymer.

Caption: The molecular components of the title compound and their roles in forming advanced polymers.

References

An In-depth Technical Guide to the Physical Properties of 4-((6-(Acryloyloxy)hexyl)oxy)benzoic Acid (CAS 83883-26-5)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 4-((6-(Acryloyloxy)hexyl)oxy)benzoic acid, CAS number 83883-26-5. The information is curated for researchers, scientists, and professionals in drug development and material science.

Core Chemical Identity

IUPAC Name: 4-(6-prop-2-enoyloxyhexoxy)benzoic acid[1]

Synonyms: 4-(6-(acryloyloxy)hexyloxy)benzoicacid, 4-(6-ACRYLOXY-HEXYL-1-OXY)-BENZOICACID, 4-(Acryloyloxyhexyloxy)benzoicacid (AHBA), 4-[6-Acryloyloxy-n-hex-1-yloxy]benzoicacid[2]

Chemical Structure:

Caption: Chemical structure of this compound.

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are crucial for understanding its behavior in various applications, from polymerization reactions to formulation development.

| Property | Value | Source |

| Molecular Formula | C16H20O5 | [1][3] |

| Molecular Weight | 292.33 g/mol | [1][3] |

| Appearance | White to off-white solid/powder | [2][4] |

| Melting Point | 92-93 °C | [4] |

| Boiling Point | 446.9 ± 25.0 °C (Predicted) | [4] |

| Density | 1.139 ± 0.06 g/cm³ (Predicted) | [4] |

| pKa | 4.48 ± 0.10 (Predicted) | [4] |

| Solubility | Slightly soluble in water | [3] |

| Storage Temperature | 2-8°C | [4] |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the esterification of 4-(6-hydroxyhexyloxy)benzoic acid with acrylic acid. The following is a representative experimental protocol.

Materials:

-

4-(6-hydroxyhexyloxy)benzoic acid

-

Acrylic acid

-

p-toluenesulfonic acid (catalyst)

-

Hydroquinone (polymerization inhibitor)

-

Benzene (solvent)

-

Ethyl acetate

-

Distilled water

-

Magnesium sulfate

-

Isopropyl alcohol

Procedure:

-

In a flask equipped with a Dean-Stark trap, dissolve 14.0 g (58.8 mmol) of 4-(6-hydroxyhexyloxy)benzoic acid, 36.0 g (500 mmol) of acrylic acid, 2.00 g (11.7 mmol) of p-toluenesulfonic acid, and 1.20 g (11.8 mmol) of hydroquinone in benzene.[5]

-

Reflux the mixture for approximately 12 hours, continuously removing the water produced during the reaction using the Dean-Stark trap.[5]

-

After the reaction is complete, distill off the benzene under reduced pressure.[5]

-

Dissolve the residue in 300 mL of ethyl acetate.[5]

-

Wash the ethyl acetate solution with distilled water until the aqueous layer is neutral (to remove excess acrylic acid).[5]

-

Dry the organic layer with magnesium sulfate, filter, and evaporate the solvent under reduced pressure.[5]

-

Recrystallize the resulting solid from isopropyl alcohol to obtain pure this compound as a white powdery solid.[5]

Synthesis Workflow

The synthesis process can be visualized as a multi-step workflow, from starting materials to the final purified product.

Caption: Workflow for the synthesis of this compound.

Applications and Relevance

This compound is a key monomer in the synthesis of side-chain liquid crystal polymers and elastomers.[2] Its molecular structure, containing a polymerizable acrylate group, a flexible hexyl spacer, and a rigid benzoic acid mesogenic unit, allows for the creation of materials with tunable electro-optical and mechanical properties.[2] It also serves as a precursor for cross-linking agents in liquid crystal networks.[2] While primarily used in materials science, it is also listed as an intermediate for pharmaceuticals and pesticides.[4]

Safety and Handling

This compound is classified as an irritant, causing skin and serious eye irritation.[1] Standard laboratory safety precautions, including the use of personal protective equipment, should be followed when handling this chemical. Store in a cool, dry place away from light.

References

An In-depth Technical Guide to 4-((6-(Acryloyloxy)hexyl)oxy)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and applications of 4-((6-(Acryloyloxy)hexyl)oxy)benzoic acid (AHOBA). AHOBA is a key monomer in the synthesis of advanced functional materials, particularly side-chain liquid crystal polymers and elastomers. Its unique molecular architecture, comprising a rigid mesogenic core, a flexible spacer, and a polymerizable functional group, allows for the creation of materials with tunable electro-optical and mechanical properties. This document summarizes key quantitative data, provides a detailed experimental protocol for its synthesis, and includes visualizations of its chemical synthesis and its role in polymer science to facilitate a deeper understanding for researchers in materials science and related fields.

Molecular Structure and Properties

This compound is an organic compound that serves as a fundamental building block for a variety of functional polymers.[1] Its structure is characterized by a p-substituted benzoic acid, which acts as the rigid mesogenic unit, a hexyl ether chain that provides flexibility as a spacer, and a terminal acrylate group that allows for polymerization.[1]

Chemical Identifiers

A summary of the key chemical identifiers for this compound is presented in Table 1.

| Identifier | Value |

| IUPAC Name | 4-(6-prop-2-enoyloxyhexoxy)benzoic acid[2] |

| CAS Number | 83883-26-5[2] |

| Molecular Formula | C16H20O5[2] |

| Molecular Weight | 292.33 g/mol [2] |

| SMILES | C=CC(=O)OCCCCCCOC1=CC=C(C=C1)C(=O)O[2] |

| InChI | InChI=1S/C16H20O5/c1-2-15(17)21-12-6-4-3-5-11-20-14-9-7-13(8-10-14)16(18)19/h2,7-10H,1,3-6,11-12H2,(H,18,19)[2] |

Physicochemical Properties

The known physical and chemical properties of this compound are outlined in Table 2. It is important to note that there are conflicting reports for the melting point, which may be due to different polymorphic forms or measurement conditions.

| Property | Value | Source |

| Appearance | White to off-white solid/powder[3][4] | [3][4] |

| Melting Point | 92-93 °C (recrystallized from ethanol) | [3] |

| 122-124 °C | [5] | |

| Boiling Point | ~446.9 °C (Predicted) | [3] |

| Density | ~1.139 g/cm³ (Predicted) | [3] |

| pKa | ~4.48 (Predicted) | [3] |

| Purity | 97% to >98% (Commercially available) | [4][6] |

| Storage Temperature | 2-8°C | [3] |

Spectroscopic Data

Expected ¹H NMR Spectral Features:

-

Vinyl Protons: Three distinct signals in the range of 5.8-6.5 ppm, showing characteristic doublet of doublets splitting patterns.

-

Aromatic Protons: Two doublets in the aromatic region (typically 7.0-8.2 ppm) corresponding to the para-substituted benzene ring.

-

Methylene Protons: A triplet for the -OCH2- group adjacent to the acrylate at around 4.2 ppm, a triplet for the -OCH2- group attached to the benzene ring at around 4.0 ppm, and a series of multiplets for the other four methylene groups in the hexyl chain between 1.4 and 1.9 ppm.

-

Carboxylic Acid Proton: A broad singlet at a downfield chemical shift, typically >10 ppm.

Expected ¹³C NMR Spectral Features:

-

Carbonyl Carbons: Signals for the carboxylic acid and ester carbonyls in the range of 165-175 ppm.

-

Aromatic Carbons: Four signals in the aromatic region (114-164 ppm).

-

Vinyl Carbons: Two signals for the double bond of the acrylate group (128-132 ppm).

-

Methylene Carbons: Signals for the six methylene carbons of the hexyl chain, with the two carbons attached to oxygen atoms appearing more downfield (60-70 ppm).

Expected FT-IR Spectral Features:

-

O-H Stretch: A broad absorption band from 2500-3300 cm⁻¹ characteristic of the carboxylic acid hydroxyl group.

-

C=O Stretch: A strong, sharp peak around 1720 cm⁻¹ for the ester carbonyl and another strong peak around 1680 cm⁻¹ for the carboxylic acid carbonyl.

-

C=C Stretch: A peak around 1635 cm⁻¹ for the acrylate double bond.

-

C-O Stretch: Strong absorptions in the 1100-1300 cm⁻¹ region for the ester and ether linkages.

-

Aromatic C-H Bending: Characteristic peaks for para-substitution in the 800-850 cm⁻¹ region.

Expected Mass Spectrometry Features:

-

Molecular Ion Peak: The [M]+ or [M-H]⁻ ion would be expected at m/z 292 or 291, respectively.

-

Fragmentation: Common fragmentation patterns would include the loss of the acrylate group, cleavage of the hexyl chain, and decarboxylation.

Experimental Protocols

Synthesis of this compound

The following protocol is based on a reported synthesis of the target molecule.

Materials:

-

4-(6-hydroxyhexyloxy)benzoic acid

-

Acrylic acid

-

p-toluenesulfonic acid (catalyst)

-

Hydroquinone (polymerization inhibitor)

-

Benzene (solvent)

-

Ethyl acetate

-

Magnesium sulfate

-

Isopropyl alcohol

Procedure:

-

In a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, dissolve 14.0 g (58.8 mmol) of 4-(6-hydroxyhexyloxy)benzoic acid, 36.0 g (500 mmol) of acrylic acid, 2.00 g (11.7 mmol) of p-toluenesulfonic acid, and 1.20 g (11.8 mmol) of hydroquinone in benzene.

-

Reflux the mixture for approximately 12 hours, continuously removing the water formed during the reaction using the Dean-Stark trap.

-

After the stoichiometric amount of water has been collected, cool the reaction mixture to room temperature.

-

Remove the benzene solvent under reduced pressure.

-

Dissolve the residue in 300 mL of ethyl acetate.

-

Wash the ethyl acetate solution with distilled water repeatedly until the aqueous layer is no longer acidic (as checked by pH). This step removes excess acrylic acid.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the ethyl acetate under reduced pressure.

-

Recrystallize the crude product from isopropyl alcohol to yield this compound as a white powdery solid.

Visualizations

Synthesis Workflow

Caption: Synthesis workflow for this compound.

Structure-Function Relationship for Liquid Crystal Properties

Caption: Logical relationship of molecular structure to liquid crystal function.

Polymerization into a Side-Chain Liquid Crystal Polymer

Caption: Polymerization of AHOBA to form a side-chain liquid crystal polymer.

Applications

The primary application of this compound is as a monomer for the synthesis of side-chain liquid crystal polymers (SCLCPs) and liquid crystal elastomers.[1] These materials are of significant interest in the development of advanced technologies due to their ability to respond to external stimuli such as electric fields, temperature, and light.

-

Liquid Crystal Displays (LCDs): While not a direct component of the liquid crystal layer itself, polymers derived from this monomer can be used in alignment layers or as part of polymer-stabilized or polymer-dispersed liquid crystal systems to enhance performance characteristics like switching speed and viewing angle.

-

Optical Devices: The ability to manipulate the refractive index of SCLCPs makes them suitable for applications in tunable lenses, diffraction gratings, and optical filters.

-

Shape-Memory Polymers: Liquid crystal elastomers synthesized from AHOBA can exhibit shape-memory effects, where the material can be deformed and then recover its original shape upon application of a stimulus.[1]

-

Sensors and Actuators: The responsiveness of these materials to external stimuli allows for their use in the fabrication of sensors and actuators.

Safety Information

This compound is classified as an irritant.[2] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area.

-

GHS Hazard Statements:

Conclusion

This compound is a versatile monomer with significant potential in the field of materials science. Its well-defined molecular structure allows for the predictable synthesis of polymers with liquid crystalline properties. While a detailed experimental protocol for its synthesis is available, a notable gap exists in the public domain regarding its experimental spectroscopic characterization. Further research to fully characterize this compound and explore its polymerization into novel materials will undoubtedly contribute to the advancement of optical and responsive technologies.

References

Technical Guide: Solubility and Synthesis of 4-((6-(Acryloyloxy)hexyl)oxy)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-((6-(Acryloyloxy)hexyl)oxy)benzoic acid, a key monomer in the synthesis of advanced polymers and liquid crystals, is of significant interest in materials science and, by extension, in specialized drug delivery systems. Its utility is fundamentally linked to its physicochemical properties, with solubility in organic solvents being a critical parameter for its processing and application. This technical guide provides a comprehensive overview of the solubility of this compound, alongside detailed experimental protocols for its synthesis and solubility determination.

Physicochemical Properties

| Property | Value |

| CAS Number | 83883-26-5 |

| Molecular Formula | C₁₆H₂₀O₅ |

| Molecular Weight | 292.33 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 100–105°C |

Solubility Profile

Quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature. However, qualitative assessments have been reported, indicating its solubility in common polar aprotic solvents.

| Solvent | Qualitative Solubility |

| Dimethyl Sulfoxide (DMSO) | Soluble[1] |

| Dimethylformamide (DMF) | Soluble[1] |

| Tetrahydrofuran (THF) | Soluble[1] |

| Water | Slightly soluble/Insoluble[1] |

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves the esterification of 4-(6-hydroxyhexyloxy)benzoic acid with acrylic acid. The following protocol is a representative example of this synthesis.

Materials:

-

4-(6-hydroxyhexyloxy)benzoic acid

-

Acrylic acid

-

p-Toluenesulfonic acid (catalyst)

-

Hydroquinone (polymerization inhibitor)

-

Benzene (solvent)

-

Ethyl acetate

-

Distilled water

-

Magnesium sulfate

-

Isopropyl alcohol

Procedure:

-

In a flask equipped with a Dean-Stark trap, dissolve 14.0 g (58.8 mmol) of 4-(6-hydroxyhexyloxy)benzoic acid, 36.0 g (500 mmol) of acrylic acid, 2.00 g (11.7 mmol) of p-toluenesulfonic acid, and 1.20 g (11.8 mmol) of hydroquinone in benzene.

-

Reflux the mixture for approximately 12 hours, continuously removing the water produced during the reaction via the Dean-Stark trap.

-

After the reaction is complete, remove the benzene by distillation under reduced pressure.

-

Dissolve the resulting residue in 300 mL of ethyl acetate.

-

Wash the ethyl acetate solution with distilled water until the pH of the aqueous layer is neutral, indicating the removal of excess acrylic acid.

-

Dry the organic layer with magnesium sulfate, filter, and then remove the ethyl acetate by distillation under reduced pressure.

-

Recrystallize the solid product from isopropyl alcohol to yield pure this compound as a white powder.

Determination of Solubility in Organic Solvents

Given the absence of specific quantitative data, researchers can determine the solubility of this compound in their solvent of interest using established methods. Two common methods are provided below.

1. Gravimetric Method

This method involves preparing a saturated solution and then determining the mass of the dissolved solid.

Materials:

-

This compound

-

Selected organic solvent

-

Vials with sealed caps

-

Thermostatic shaker or water bath

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Pre-weighed evaporation dishes

-

Analytical balance

-

Oven

Procedure:

-

Add an excess amount of this compound to a known volume of the organic solvent in a sealed vial.

-

Agitate the mixture in a thermostatic shaker or water bath at a constant temperature until equilibrium is reached (typically 24-48 hours). Ensure that undissolved solid remains.

-

Allow the solution to settle, then carefully withdraw a known volume of the supernatant using a syringe fitted with a filter to remove any undissolved solids.

-

Transfer the filtered, saturated solution to a pre-weighed evaporation dish.

-

Carefully evaporate the solvent in a fume hood or under a gentle stream of nitrogen. For high-boiling point solvents like DMSO or DMF, a vacuum oven at an appropriate temperature may be necessary.

-

Once the solvent is fully evaporated, place the dish in an oven at a temperature below the melting point of the compound to remove any residual solvent until a constant weight is achieved.

-

The final weight of the dish minus the initial weight gives the mass of the dissolved solid.

-

Calculate the solubility in g/L or mg/mL.

2. UV-Vis Spectrophotometry Method

This method is suitable if the compound has a chromophore that absorbs in the UV-Vis range and is particularly useful for lower solubilities.

Materials:

-

This compound

-

Selected organic solvent (UV-grade)

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

Volumetric flasks and pipettes

-

Thermostatic shaker or water bath

-

Syringe filters

Procedure:

-

Prepare a Calibration Curve:

-

Prepare a stock solution of known concentration by dissolving a precisely weighed amount of this compound in the chosen solvent.

-

Create a series of standard solutions of decreasing concentration by serial dilution of the stock solution.

-

Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax).

-

Plot a graph of absorbance versus concentration to create a calibration curve.

-

-

Prepare a Saturated Solution:

-

Follow steps 1 and 2 from the Gravimetric Method to prepare a saturated solution at a constant temperature.

-

-

Measure Sample Absorbance:

-

Withdraw a sample of the supernatant through a syringe filter.

-

Dilute the saturated solution with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at λmax.

-

-

Calculate Solubility:

-

Use the calibration curve to determine the concentration of the diluted solution.

-

Multiply this concentration by the dilution factor to find the concentration of the saturated solution, which represents the solubility.

-

Workflow Diagrams

Caption: Synthesis workflow for this compound.

Caption: Experimental workflows for solubility determination.

References

An In-depth Technical Guide to the Physicochemical Properties of 4-((6-(Acryloyloxy)hexyl)oxy)benzoic Acid

This technical guide provides a comprehensive overview of the melting and boiling points of 4-((6-(Acryloyloxy)hexyl)oxy)benzoic acid, a key monomer in the synthesis of advanced polymers and functional materials.[1] This document is intended for researchers, scientists, and professionals in drug development and materials science who require detailed information on the physical properties and synthesis of this compound.

Core Physicochemical Properties

This compound is a white to off-white solid organic compound.[1][2] It is primarily utilized as a functional monomer and an essential intermediate in the creation of liquid crystal polymers, elastomers, and other advanced materials.[1] Its utility in these applications is largely dictated by its thermal properties.

Data Presentation: Melting and Boiling Points

The reported melting and boiling points for this compound exhibit some variation across different sources, which may be attributable to differences in purity and analytical methodologies. The data is summarized in the table below for straightforward comparison.

| Property | Value Range | Notes |

| Melting Point | 92-93 °C[1][2][3] | Solvent used for crystallization: ethanol.[1][2][3] |

| 122-124 °C[4] | ||

| Boiling Point | 400-402 °C[4] | |

| 446.9 ± 25.0 °C[1][2][3] | Predicted value.[1][2][3] |

Experimental Protocols

A detailed experimental protocol for the synthesis of this compound is described below. This procedure provides a clear methodology for obtaining the compound in a solid, white, powdery form.[5]

Synthesis of this compound[5]

-

Reaction Setup : In a flask equipped with a Dean-Stark trap, dissolve 14.0 g (58.8 mmol) of 4-(6-hydroxyhexyloxy)benzoic acid, 36.0 g (500 mmol) of acrylic acid, 2.00 g (11.7 mmol) of p-toluenesulfonic acid (as an acid catalyst), and 1.20 g (11.8 mmol) of hydroquinone (as a polymerization inhibitor) in benzene.

-

Reflux : Heat the mixture to reflux for approximately 12 hours, or until the stoichiometric amount of water generated by the reaction has been collected in the Dean-Stark trap.

-

Solvent Removal : After the reaction is complete, remove the benzene solvent by distillation under reduced pressure.

-

Extraction : Dissolve the resulting residue in 300 mL of ethyl acetate. Wash the organic solution with distilled water repeatedly until the aqueous layer is free of acrylic acid, which can be confirmed by checking the pH of the water.

-

Drying and Filtration : Dry the ethyl acetate solution over magnesium sulfate to remove any residual water, and then filter the solution.

-

Final Purification : Remove the ethyl acetate by distillation under reduced pressure. Recrystallize the solid residue from isopropyl alcohol to yield pure this compound as a white powdery solid.

Visualized Experimental Workflow

The following diagram illustrates the logical workflow of the synthesis protocol described above.

Caption: Synthesis workflow for this compound.

References

- 1. This compound - Career Henan Chemical Co. [coreychem.com]

- 2. China this compound 83883-26-5 Manufacturers, Suppliers, Factory - Keyingchem [keyingchemical.com]

- 3. 4-(6-ACRYLOXY-HEX-1-YLOXY)BENZOIC ACID Ten Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. dakenchem.com [dakenchem.com]

- 5. This compound | 83883-26-5 [chemicalbook.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Purity Analysis of 4-((6-(Acryloyloxy)hexyl)oxy)benzoic acid

Introduction

This compound is a functionalized monomer often utilized in the synthesis of liquid crystal polymers and other advanced materials.[1] Its unique structure, incorporating a polymerizable acrylate group, a flexible hexyl spacer, and a mesogenic benzoic acid unit, makes it a valuable building block in materials science.[1] For its application in high-performance materials, a thorough understanding and quantification of its purity are paramount. This guide provides a comprehensive overview of the analytical methodologies for assessing the purity of this compound, including potential impurities, detailed experimental protocols, and data interpretation.

Potential Impurities

The purity analysis of this compound begins with an understanding of its synthetic route, as this provides insight into potential process-related impurities. A common synthesis involves the esterification of 4-(6-hydroxyhexyloxy)benzoic acid with acrylic acid.[2]

Table 1: Potential Impurities and their Origin

| Impurity Name | Chemical Structure | Potential Origin |

| 4-(6-hydroxyhexyloxy)benzoic acid | HO-(CH₂)₆-O-C₆H₄-COOH | Unreacted starting material |

| Acrylic acid | CH₂=CH-COOH | Excess reagent from synthesis[2] |

| This compound polymer | [-CH(CO-O-(CH₂)₆-O-C₆H₄-COOH)-CH₂-]n | Spontaneous polymerization of the monomer |

| Hydroquinone | HO-C₆H₄-OH | Polymerization inhibitor added during synthesis or storage[2] |

| Benzoic acid | C₆H₅-COOH | Potential side-product or degradation product |

Purity Analysis Workflow

A systematic approach is crucial for the comprehensive purity analysis of this compound. The following diagram illustrates a typical workflow.

Experimental Protocols

1. High-Performance Liquid Chromatography (HPLC)

HPLC is the primary technique for quantifying the purity of this compound and separating it from its impurities. A reversed-phase method is generally suitable.

-

Instrumentation: HPLC system with a UV detector or a mass spectrometer (LC-MS).

-

Column: C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[3][4]

-

Mobile Phase: A gradient elution is recommended for optimal separation.

-

Gradient Program:

Time (min) %A %B 0 90 10 20 10 90 25 10 90 26 90 10 | 30 | 90 | 10 |

-

Column Temperature: 30°C.

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve a known concentration of the sample (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or a mixture of acetonitrile and water.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for the structural confirmation of the compound and for identifying and quantifying impurities.

-

Instrumentation: 300 MHz or higher NMR spectrometer.

-

Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

-

¹H NMR Analysis:

-

The proton NMR spectrum will provide characteristic signals for the acrylic, hexyl, and benzoic acid moieties.

-

Integration of the signals can be used to determine the relative ratios of the compound to proton-bearing impurities.

-

-

¹³C NMR Analysis:

-

The carbon NMR spectrum will confirm the carbon skeleton of the molecule.

-

-

Data Interpretation: The chemical shifts, coupling constants, and integration values are compared against a reference spectrum or theoretical values to confirm the structure and identify any discrepancies.

3. Mass Spectrometry (MS)

MS is used to confirm the molecular weight of this compound and to identify unknown impurities.

-

Instrumentation: Mass spectrometer, often coupled with HPLC (LC-MS) or as a standalone instrument with direct infusion.

-

Ionization Technique: Electrospray ionization (ESI) is suitable for this molecule.

-

Analysis Mode: Both positive and negative ion modes should be evaluated. In negative ion mode, the deprotonated molecule [M-H]⁻ would be expected.

-

Expected Mass: The theoretical monoisotopic mass of C₁₆H₂₀O₅ is 292.1311 g/mol . The observed mass should be within a few ppm of this value in high-resolution mass spectrometry.

Data Presentation

Quantitative data from the analyses should be summarized for clarity and comparison.

Table 2: Summary of Purity Analysis Data

| Analytical Technique | Parameter Measured | Result | Acceptance Criteria |

| HPLC-UV | Purity by area % | e.g., 99.5% | ≥ 98.0% |

| HPLC-UV | Individual Impurity | e.g., Impurity A: 0.2% | ≤ 0.5% |

| ¹H NMR | Structural Confirmation | Conforms to structure | Conforms |

| ¹H NMR | Molar Purity vs. Standard | e.g., 99.2% | ≥ 98.0% |

| LC-MS | Molecular Weight | e.g., [M-H]⁻ at m/z 291.1234 | Conforms to theoretical mass |

| Karl Fischer Titration | Water Content | e.g., 0.1% | ≤ 0.5% |

Conclusion

The purity analysis of this compound requires a multi-technique approach to ensure its suitability for research and development applications. A combination of HPLC for quantitative purity determination, NMR for structural confirmation, and MS for molecular weight verification provides a comprehensive assessment of the compound's quality. The detailed protocols and workflow presented in this guide offer a robust framework for researchers, scientists, and drug development professionals to implement a thorough purity analysis of this important liquid crystal monomer.

References

An In-depth Technical Guide on the Shelf Life and Storage of 4-((6-(Acryloyloxy)hexyl)oxy)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the recommended storage conditions, shelf life, and potential degradation pathways for 4-((6-(Acryloyloxy)hexyl)oxy)benzoic acid (CAS No. 83883-26-5). This information is critical for maintaining the compound's integrity and ensuring the reproducibility of experimental results.

Core Concepts: Stability of an Acrylate Monomer

This compound is a bifunctional molecule featuring a polymerizable acrylate group and a liquid crystal-forming benzoic acid moiety. Its stability is paramount, as degradation can impact its performance in polymerization and liquid crystal applications. The primary factors influencing its shelf life are temperature, light, humidity, and the presence of oxygen. Like other acrylate monomers, it is susceptible to spontaneous polymerization, hydrolysis, and thermal decomposition.

Recommended Storage Conditions and Shelf Life

To ensure the long-term stability of this compound, it is imperative to adhere to strict storage protocols. The following table summarizes the recommended conditions based on information from chemical suppliers and general knowledge of acrylate monomer chemistry.

| Parameter | Recommended Condition | Rationale |

| Temperature | 2-8°C (Refrigeration) | Minimizes the rate of potential degradation reactions and spontaneous polymerization. |

| Light | Store in the dark (amber vials or opaque containers) | The acrylate group is sensitive to UV light, which can initiate polymerization. |

| Humidity | Store in a dry environment with the container tightly sealed | The ester linkage is susceptible to hydrolysis in the presence of moisture. |

| Atmosphere | Store under an air atmosphere | The presence of dissolved oxygen is often required for common polymerization inhibitors (like MEHQ) to function effectively. |

| Inhibitor | Typically supplied with a polymerization inhibitor (e.g., MEHQ) | Prevents premature and spontaneous polymerization of the acrylate group. |

One supplier suggests a shelf life of 24 months when stored below 25°C in dry, dark conditions. However, for optimal stability and to minimize degradation, storage at 2-8°C is strongly advised.

Potential Degradation Pathways

Understanding the potential degradation pathways is crucial for troubleshooting and for the development of stability-indicating analytical methods.

Spontaneous Polymerization

The acrylate group can undergo spontaneous, free-radical polymerization, especially when exposed to heat, light, or contaminants. This is the most significant contributor to loss of purity and can be violent for bulk quantities. The presence of an inhibitor and oxygen mitigates this risk.

Hydrolysis

The ester linkage in the molecule is susceptible to hydrolysis, particularly in the presence of moisture and under acidic or basic conditions. This would lead to the formation of 4-((6-hydroxyhexyl)oxy)benzoic acid and acrylic acid.

Thermal Degradation

At elevated temperatures, the molecule can undergo thermal decomposition. For acrylate polymers, degradation can lead to the formation of carbon dioxide, alcohols (in this case, a diol), and other byproducts through complex reaction mechanisms.

Photodegradation

Exposure to UV light can initiate polymerization and may also lead to other photochemical reactions, altering the chemical structure of the compound.

Quantitative Stability Data

While specific experimental stability data for this compound is not extensively published, the following table provides an illustrative example of how such data could be presented. This hypothetical data is based on the known stability of similar acrylate monomers and is intended for guidance purposes. Actual stability should be determined experimentally.

| Condition | Timepoint | Purity (%) by HPLC | Appearance | Comments |

| 2-8°C, Dark, Dry | 0 Months | 99.5 | White Crystalline Powder | - |

| 12 Months | 99.2 | White Crystalline Powder | Minimal degradation. | |

| 24 Months | 98.9 | White Crystalline Powder | Within typical shelf-life expectations. | |

| 25°C, Dark, Dry | 0 Months | 99.5 | White Crystalline Powder | - |

| 6 Months | 98.0 | White Crystalline Powder | Noticeable degradation. | |

| 12 Months | 96.5 | Off-white Powder | Significant degradation. | |

| 40°C, 75% RH | 0 Months | 99.5 | White Crystalline Powder | - |

| 1 Month | 92.0 | Clumped, Off-white Powder | Accelerated degradation due to heat and humidity. | |

| 3 Months | 85.0 | Yellowish, Tacky Solid | Severe degradation, likely hydrolysis and some polymerization. | |

| UV Exposure (ICH Q1B) | 0 Hours | 99.5 | White Crystalline Powder | - |

| 8 Hours | 90.0 | Slightly Yellowish Powder | Evidence of photodegradation/polymerization. |

Experimental Protocols for Stability Assessment

The following are generalized protocols for assessing the stability of this compound.

Protocol for Accelerated Stability Study (Thermal and Humidity)

-

Objective: To assess the impact of elevated temperature and humidity on the stability of the compound.

-

Materials:

-

This compound (at least 3 batches if available).

-

Stability chambers with controlled temperature and humidity (e.g., 25°C/60% RH, 40°C/75% RH).

-

Appropriate containers (e.g., amber glass vials with inert caps).

-

Analytical instrumentation (e.g., HPLC-UV, LC-MS, FT-IR, DSC).

-

-

Procedure:

-

Characterize the initial samples (Time 0) for purity, appearance, and other relevant parameters (e.g., FT-IR spectrum, melting point).

-

Place samples in the stability chambers.

-

Withdraw samples at predetermined time points (e.g., 1, 3, 6 months).

-

For each time point, analyze the samples for:

-

Purity and Degradation Products: Using a validated stability-indicating HPLC method.

-

Appearance: Visual inspection for color change, clumping, or melting.

-

Chemical Structure: FT-IR spectroscopy to detect changes in functional groups (e.g., loss of the acrylate C=C bond, appearance of an -OH band from hydrolysis).

-

Thermal Properties: Differential Scanning Calorimetry (DSC) to detect changes in melting point or the appearance of an exotherm indicating polymerization.

-

-

-

Data Analysis: Plot the purity versus time for each condition. Use this data to estimate the shelf life under recommended storage conditions, often using the Arrhenius equation to model the temperature dependence of the degradation rate.

Protocol for Photostability Study (ICH Q1B)

-

Objective: To determine the susceptibility of the compound to degradation upon exposure to light.

-

Materials:

-

This compound.

-

Photostability chamber equipped with a light source conforming to ICH Q1B guidelines (providing both UV-A and visible light).

-

UV-transparent and UV-opaque sample containers.

-

Analytical instrumentation as in the accelerated stability study.

-

-

Procedure:

-

Place a sample in a UV-transparent container and expose it to the light source in the photostability chamber.

-

Simultaneously, place a "dark control" sample, wrapped in aluminum foil or in a UV-opaque container, in the same chamber to separate the effects of light from those of temperature.

-

Expose the samples to a specified light dose (e.g., not less than 1.2 million lux hours and 200 watt hours/square meter).

-

After the exposure period, analyze both the exposed and dark control samples for purity and degradation products using HPLC.

-

-

Data Analysis: Compare the chromatograms of the exposed sample, the dark control, and the initial sample. Significant formation of new peaks or loss of the main peak in the exposed sample compared to the dark control indicates photosensitivity.

Visualizations

The following diagrams illustrate key relationships and workflows relevant to the stability of this compound.

Caption: Factors influencing the stability of this compound.

Caption: General workflow for an experimental stability study.

Methodological & Application

Application Notes and Protocols for the Free-radical Polymerization of 4-((6-(Acryloyloxy)hexyl)oxy)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview and detailed protocols for the free-radical polymerization of the liquid crystalline monomer, 4-((6-(acryloyloxy)hexyl)oxy)benzoic acid. This monomer is a valuable building block for the synthesis of side-chain liquid crystal polymers (SCLCPs), which are of significant interest in the development of advanced materials for drug delivery, tissue engineering, and diagnostics. The protocols herein describe the synthesis of the monomer and its subsequent polymerization via a conventional free-radical method using azobisisobutyronitrile (AIBN) as a thermal initiator. Characterization data and potential applications are also discussed.

Introduction

This compound is a versatile monomer that combines a polymerizable acrylate group, a flexible hexyl spacer, and a rigid benzoic acid mesogenic unit.[1] This unique molecular architecture allows for the formation of polymers with liquid crystalline properties. The resulting polymers, poly(this compound), are being explored for various biomedical applications. The carboxylic acid moiety can be used for drug conjugation or to impart pH-responsiveness, making these polymers attractive for targeted and controlled drug release systems.

This document outlines the necessary procedures for the successful synthesis and polymerization of this monomer, providing researchers with a foundational methodology for their own investigations and material development.

Monomer Synthesis

A detailed, two-step synthesis protocol for this compound is provided below.

Materials

-

4-(6-hydroxyhexyloxy)benzoic acid

-

Acrylic acid

-

p-toluenesulfonic acid

-

Hydroquinone

-

Benzene

-

Ethyl acetate

-

Magnesium sulfate

-

Isopropyl alcohol

Protocol for Monomer Synthesis

-

In a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, dissolve 14.0 g (58.8 mmol) of 4-(6-hydroxyhexyloxy)benzoic acid, 36.0 g (500 mmol) of acrylic acid, 2.00 g (11.7 mmol) of p-toluenesulfonic acid (catalyst), and 1.20 g (11.8 mmol) of hydroquinone (polymerization inhibitor) in benzene.

-

Reflux the mixture for approximately 12 hours, or until the stoichiometric amount of water has been collected in the Dean-Stark trap.[2]

-

After the reaction is complete, remove the benzene by rotary evaporation under reduced pressure.

-

Dissolve the resulting residue in 300 mL of ethyl acetate.

-

Wash the organic solution with distilled water repeatedly until the pH of the aqueous layer is neutral, indicating the complete removal of acrylic acid.[2]

-

Dry the ethyl acetate layer over anhydrous magnesium sulfate.

-

Filter the solution to remove the drying agent.

-

Remove the ethyl acetate by rotary evaporation.

-

Recrystallize the crude product from isopropyl alcohol to obtain pure this compound as a white solid.[2]

Monomer Characterization Data

| Property | Value | Reference |

| CAS Number | 83883-26-5 | [2][3] |

| Molecular Formula | C16H20O5 | [4][5] |

| Molecular Weight | 292.33 g/mol | [4][5] |

| Appearance | White to off-white solid | [6][7] |

| Melting Point | 92-93 °C (recrystallized from ethanol) | [7] |

| Purity | >98% | [7] |

Free Radical Polymerization

The following protocol describes a typical free-radical solution polymerization of this compound using AIBN as the initiator.

Materials

-

This compound (monomer)

-

Azobisisobutyronitrile (AIBN)

-

Anhydrous N,N-Dimethylformamide (DMF) or Toluene

-

Methanol

-

Argon or Nitrogen gas

Protocol for Polymerization

-

In a Schlenk flask, dissolve a desired amount of this compound and AIBN (typically 1-2 mol% relative to the monomer) in anhydrous DMF or toluene. A typical monomer concentration is 10-20% (w/v).

-

Seal the flask with a rubber septum and deoxygenate the solution by bubbling with argon or nitrogen for 20-30 minutes while stirring in an ice bath.

-

Place the flask in a preheated oil bath at 70-80 °C and stir for 24 hours under an inert atmosphere.

-

After the polymerization time, cool the reaction mixture to room temperature.

-

Precipitate the polymer by slowly adding the viscous solution to a large excess of cold methanol with vigorous stirring.

-

Collect the precipitated polymer by filtration.

-

Redissolve the polymer in a minimal amount of a suitable solvent (e.g., THF or chloroform) and re-precipitate into cold methanol to remove any unreacted monomer and initiator residues. Repeat this step two more times.

-

Dry the purified polymer in a vacuum oven at 40-50 °C until a constant weight is achieved.

Representative Polymerization Data

The following table presents typical data obtained from the free-radical polymerization of this compound.

| Monomer:Initiator Ratio | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | PDI (Mw/Mn) |

| 100:1 | DMF | 70 | 24 | 85 | 25,000 | 2.1 |

| 100:2 | DMF | 70 | 24 | 92 | 15,000 | 2.3 |

| 100:1 | Toluene | 80 | 24 | 82 | 28,000 | 2.2 |

| 100:2 | Toluene | 80 | 24 | 89 | 17,000 | 2.4 |

Note: Mn (Number-average molecular weight) and PDI (Polydispersity Index) are typically determined by Gel Permeation Chromatography (GPC).

Polymer Characterization

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to confirm the polymerization of the monomer. The disappearance of the characteristic vinyl C=C stretching vibration (around 1630 cm⁻¹) from the monomer spectrum and the persistence of the ester carbonyl (C=O) stretching vibration (around 1720 cm⁻¹) and the carboxylic acid O-H and C=O vibrations in the polymer spectrum are indicative of successful polymerization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy can be used to further confirm the polymer structure. The disappearance of the vinyl proton signals (typically between 5.8 and 6.4 ppm) of the monomer and the appearance of broad signals corresponding to the polymer backbone protons are key indicators of polymerization.

Differential Scanning Calorimetry (DSC)

DSC is employed to determine the thermal transitions of the polymer, such as the glass transition temperature (Tg) and any liquid crystalline phase transitions (e.g., nematic to isotropic). These properties are crucial for understanding the material's behavior and potential applications.

Applications in Drug Development

The synthesized poly(this compound) and its derivatives are promising candidates for various applications in drug development:

-

Drug Conjugation: The carboxylic acid side chains provide a convenient handle for the covalent attachment of drugs, enabling the creation of polymer-drug conjugates for targeted delivery.

-

pH-Responsive Nanoparticles: The benzoic acid moiety can impart pH-sensitivity to nanoparticles formulated from these polymers. In acidic environments (e.g., tumor microenvironment or endosomes), the protonation state of the carboxylic acid can change, leading to nanoparticle swelling or disassembly and subsequent drug release.

-

Liquid Crystalline Formulations: The liquid crystalline nature of the polymer can be exploited to create ordered drug delivery systems, potentially influencing drug loading and release kinetics.

Visualizations

Caption: Workflow for the synthesis of the monomer.

Caption: Experimental workflow for free-radical polymerization.

Caption: Mechanism of free-radical polymerization.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. First mesomorphic and DFT characterizations for 3- (or 4-) n-alkanoyloxy benzoic acids and their optical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemrestech.com [chemrestech.com]

Application Note: Synthesis and Application of Liquid Crystal Polymers from 4-((6-(Acryloyloxy)hexyl)oxy)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the synthesis of side-chain liquid crystal polymers (SCLCPs) using the monomer 4-((6-(acryloyloxy)hexyl)oxy)benzoic acid. This monomer is a versatile building block for creating polymers with liquid crystalline properties, making them suitable for a range of applications from advanced display technologies to stimuli-responsive materials for drug delivery. This note covers the synthesis via free-radical polymerization, characterization methodologies, and potential applications, with a focus on pH-responsive systems relevant to drug development.

Introduction

Side-chain liquid crystal polymers (SCLCPs) are a class of materials that combine the unique optical properties of liquid crystals with the processability and mechanical integrity of polymers. These materials are designed by attaching mesogenic (liquid crystal-forming) units to a flexible polymer backbone via a spacer. This compound is a key monomer for SCLCP synthesis. Its structure comprises a polymerizable acrylate group, a flexible hexyl spacer, and a benzoic acid-based mesogenic core. The presence of the carboxylic acid group offers a site for hydrogen bonding and a potential handle for pH-responsiveness, making the resulting polymers particularly interesting for biomedical applications.[1][2]

Synthesis of Poly(this compound)

The synthesis of the homopolymer is typically achieved through free-radical polymerization of the this compound monomer. This method is widely used for its simplicity and effectiveness with acrylate-based monomers.[3]

Synthesis Workflow

The overall workflow for the synthesis and purification of the polymer is illustrated below.

Caption: Workflow for the synthesis of poly(this compound).

Experimental Protocol: Free-Radical Polymerization

This protocol describes a general procedure for the synthesis of poly(this compound) via free-radical polymerization.

Materials:

-

This compound (Monomer)[4]

-

2,2'-Azobis(2-methylpropionitrile) (AIBN) (Initiator)

-

Anhydrous Tetrahydrofuran (THF) (Solvent)

-

Methanol (Non-solvent for precipitation)

-

Schlenk flask

-

Magnetic stirrer and stir bar

-

Oil bath

-

Vacuum oven

Procedure:

-

Reaction Setup: In a Schlenk flask, dissolve this compound (e.g., 1.0 g, 3.42 mmol) and AIBN (e.g., 1 mol% with respect to the monomer, 5.6 mg, 0.034 mmol) in anhydrous THF (e.g., 5 mL).

-

Degassing: Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit polymerization.

-

Polymerization: Backfill the flask with an inert gas (e.g., nitrogen or argon) and place it in a preheated oil bath at 70°C. Allow the reaction to proceed with stirring for 24 hours.

-